5-Chloro-3-(methylsulfamoyl)thiophene-2-carboxylic acid

Pharmaceutical Analysis Quality Control Reference Standards

Essential for Lornoxicam ANDA: Procure as certified Impurity 5/10 reference standard for HPLC method validation. This exact 5-chloro-3-(methylsulfamoyl) substitution is non-negotiable for regulatory specificity. ISO 17034-grade material ensures audit-ready impurity profiling and batch release testing. Suitable as key intermediate for route scouting.

Molecular Formula C6H6ClNO4S2
Molecular Weight 255.7 g/mol
CAS No. 70374-36-6
Cat. No. B1603676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-3-(methylsulfamoyl)thiophene-2-carboxylic acid
CAS70374-36-6
Molecular FormulaC6H6ClNO4S2
Molecular Weight255.7 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)C1=C(SC(=C1)Cl)C(=O)O
InChIInChI=1S/C6H6ClNO4S2/c1-8-14(11,12)3-2-4(7)13-5(3)6(9)10/h2,8H,1H3,(H,9,10)
InChIKeySRXBPROHRKDGBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-3-(methylsulfamoyl)thiophene-2-carboxylic Acid (CAS 70374-36-6): Chemical Profile and Sourcing Baseline


5-Chloro-3-(methylsulfamoyl)thiophene-2-carboxylic acid (CAS 70374-36-6) is a functionalized thiophene derivative, with a molecular formula of C₆H₆ClNO₄S₂ and a molecular weight of 255.70 g/mol . It features a thiophene ring substituted with a 2-carboxylic acid, a 5-chloro, and a 3-methylsulfamoyl group . While it has been explored as a potential inhibitor of bacterial DNA gyrase and topoisomerase IV in academic contexts , its primary and commercially significant role is as a key intermediate and reference standard for the synthesis and analysis of the non-steroidal anti-inflammatory drug (NSAID) Lornoxicam [1].

Why Generic 5-Chloro-3-(methylsulfamoyl)thiophene-2-carboxylic Acid Substitutes Fail in Regulated Analytical Workflows


Substitution of this compound with a generic analog is highly inadvisable, particularly in pharmaceutical quality control. While structurally similar thiophene carboxylic acids exist, the specific 5-chloro and 3-methylsulfamoyl substitution pattern of CAS 70374-36-6 defines its unique role as a process-specific impurity in the synthesis of Lornoxicam [1]. Using an alternative compound, even one with a similar core, would invalidate analytical method development and validation (AMV) required for regulatory filings like an Abbreviated New Drug Application (ANDA) [2]. The identity of a reference standard is non-negotiable; any deviation from the exact structure compromises the accuracy, specificity, and reliability of quantitative assays, leading to failed audits and potential regulatory action [3].

Quantitative Differentiation of 5-Chloro-3-(methylsulfamoyl)thiophene-2-carboxylic Acid (CAS 70374-36-6)


Differentiation by Regulatory Endorsement: ISO 17034 Certification vs. Uncontrolled Analogs

The primary differentiation for CAS 70374-36-6 is its availability as a certified reference standard produced under the ISO 17034 standard, a requirement for its use in regulated pharmaceutical quality control [1]. In contrast, generic chemicals or alternative intermediates lack this certification. While no quantitative 'purity' difference is inherently stated, the presence of ISO 17034 certification provides a quantifiable assurance of metrological traceability and measurement uncertainty that is absent in non-certified materials [1]. This certification is not a property of the molecule itself but of the specific commercial product, making it a critical procurement differentiator.

Pharmaceutical Analysis Quality Control Reference Standards

Differentiation by Application Context: Defined Role as Lornoxicam Impurity vs. Non-Specific Analogs

The compound's differentiation is application-driven. It is explicitly defined as 'Lornoxicam Impurity 5' or 'Lornoxicam Impurity 10' in regulatory contexts, used for analytical method development and validation (AMV) for ANDA filings [1]. This is a specific, high-stakes application. While the compound may be investigated for other activities like enzyme inhibition (e.g., TAK1 with an IC50 of 37 nM [2]), these are exploratory and not the basis for its commercial identity. No alternative compound can fulfill the role of 'Lornoxicam Impurity 5' because the identity is tied to its unique chemical structure and its origin in the Lornoxicam synthetic pathway [3].

Pharmaceutical Impurity Lornoxicam ANDA

Differentiation from its Own Methyl Ester: Carboxylic Acid vs. Ester in Lornoxicam Synthesis

In the synthesis of Lornoxicam, 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylic acid (CAS 70374-36-6) is the immediate product of a carboxylation reaction before being esterified to the corresponding methyl ester (CAS 70374-37-7) [1]. This presents a clear differentiation in the synthetic pathway. The carboxylic acid (target) and its methyl ester (closest analog) serve distinct, sequential roles. The acid is the direct intermediate for esterification, while the ester is the starting material for subsequent alkylation and cyclization steps to form the Lornoxicam core [2]. The choice between them is dictated by the specific synthetic step, not by performance metrics.

Synthetic Intermediate Lornoxicam Chemical Synthesis

High-Value Procurement Scenarios for 5-Chloro-3-(methylsulfamoyl)thiophene-2-carboxylic Acid (CAS 70374-36-6)


Pharmaceutical Quality Control: ANDA Method Validation for Lornoxicam

Procure this compound as 'Lornoxicam Impurity 5' or 'Impurity 10' when developing and validating analytical methods (HPLC, UPLC) for the quality control of Lornoxicam Active Pharmaceutical Ingredient (API) or finished drug products. Its use as a fully characterized reference standard is essential for demonstrating method specificity, accuracy, and linearity in ANDA submissions to regulatory bodies, as highlighted by its defined role in impurity profiling [1].

Pharmaceutical Quality Control: Routine QC Release Testing

Use CAS 70374-36-6 as a reference standard in routine quality control (QC) laboratories for the batch release of Lornoxicam drug substances and products. As a known and specified impurity, it must be quantified to ensure that drug purity meets compendial or internal specifications. Procuring an ISO 17034-certified version ensures the reliability and audit-readiness of these critical QC results [2].

Process Chemistry Research: Lornoxicam Synthesis Development

Procure this compound as a key intermediate for use in the research and development of new or improved synthetic routes for Lornoxicam [3]. Its specific role as the carboxylic acid precursor to the methyl ester (CAS 70374-37-7) makes it a necessary starting material for exploring alternative esterification conditions, yields, or catalyst systems [4].

Forensic and Investigative Analysis: Trace-Level Impurity Identification

Employ this compound as a reference standard in forensic toxicology or investigative analysis to confirm the presence of this specific Lornoxicam-related impurity in samples or seized materials. Its availability as a well-characterized standard with analytical data allows for definitive identification in complex matrices using LC-MS/MS or GC-MS techniques .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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